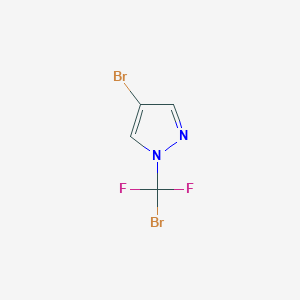













|
REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][NH:7][CH:8]=1.CC(C)=O.C(=O)=O.[C:16]([F:20])([F:19])(Br)[Br:17]>CCCCCC.CN(C=O)C.O>[Br:3][C:4]1[CH:5]=[N:6][N:7]([C:16]([Br:17])([F:20])[F:19])[CH:8]=1 |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
acetone dry ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.C(=O)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Cooling bath
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 h at RT
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (4×400 mL)
|
|
Type
|
WASH
|
|
Details
|
Combined organic extracts were washed with water (3×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NN(C1)C(F)(F)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 125.68 g | |
| YIELD: CALCULATEDPERCENTYIELD | 108.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |